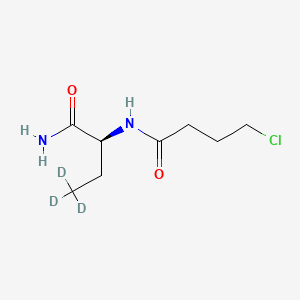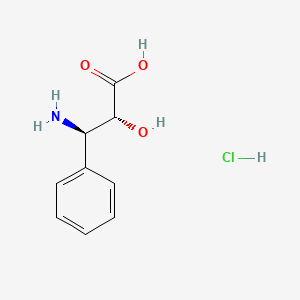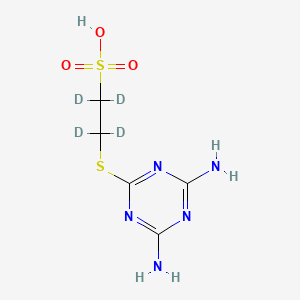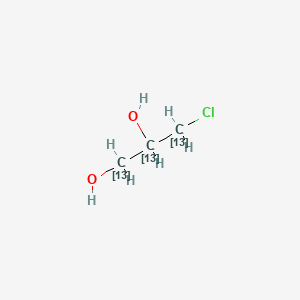
3-Chloro-1,2-propanediol-13C3
Übersicht
Beschreibung
3-Chloro-1,2-propanediol-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H7ClO2 and a molecular weight of 113.52. It is a derivative of 3-chloro-1,2-propanediol, where three carbon atoms are replaced with their 13C isotopes. This compound is primarily used as a reference standard in various scientific research applications, including pharmaceutical testing and metabolic studies .
Wirkmechanismus
Target of Action
3-Chloro-1,2-propanediol-13C3, also known as 3-MCPD-13C3, is a chemical compound with the molecular formula 13C3H7ClO2 It is known to be a metabolite of dichloropropanols .
Mode of Action
DS-S-7G . This process involves the conversion of ®-MCH to hydroxyacetone with the liberation of chloride ions under aerobic conditions .
Biochemical Pathways
DS-S-7G suggests that it may be involved in the metabolism of halogenated compounds .
Pharmacokinetics
Its metabolism may involve dehalogenation, as suggested by studies on similar compounds .
Result of Action
The dehalogenation of ®-3-chloro-1,2-propanediol results in the formation of hydroxyacetone and the release of chloride ions . This suggests that this compound may have similar effects.
Action Environment
The dehalogenation of ®-3-chloro-1,2-propanediol occurs under aerobic conditions , suggesting that oxygen availability may influence the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-1,2-propanediol typically involves the hydrolysis of epichlorohydrin. One method includes the following steps :
Epoxidation: Chloropropene is epoxidized using hydrogen peroxide as an oxygen source in the presence of a phase transfer catalyst to produce epichlorohydrin.
Hydrolysis: The epichlorohydrin is then hydrolyzed using deionized water and a cation resin catalyst at a temperature range of 70 to 75 degrees Celsius for 30 to 60 minutes. Additional deionized water
Eigenschaften
IUPAC Name |
3-chloro(1,2,3-13C3)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH2]Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)
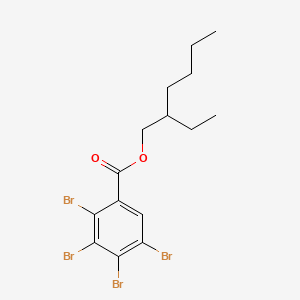
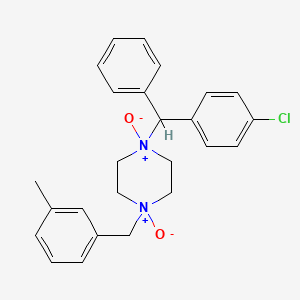
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)


